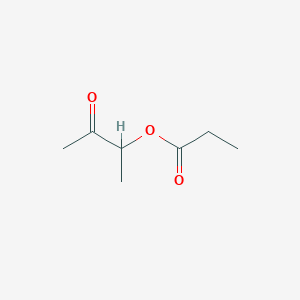
3-Oxobutan-2-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxobutan-2-yl propanoate, also known as acetoacetate ethyl ester, is a chemical compound that belongs to the class of beta-keto esters. It is a colorless liquid that is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3-Oxobutan-2-yl propanoate involves its ability to act as a nucleophile in various chemical reactions. It undergoes nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and esters, to form beta-keto esters. These beta-keto esters can then be further transformed into a wide range of organic compounds, such as amino acids, fatty acids, and carbohydrates.
Biochemical And Physiological Effects
3-Oxobutan-2-yl propanoate has various biochemical and physiological effects. It is metabolized in the liver to produce 3-Oxobutan-2-yl propanoate, which is an important ketone body that is used as an energy source by various tissues, such as the brain and heart. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Oxobutan-2-yl propanoate in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds, and its low toxicity, which makes it safe to handle in the laboratory. However, its limitations include its sensitivity to moisture and air, which can lead to degradation and impurities in the final product.
Future Directions
There are numerous future directions for the research and development of 3-Oxobutan-2-yl propanoate. One potential area of research is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties. Additionally, the development of new derivatives of 3-Oxobutan-2-yl propanoate may lead to the discovery of new organic compounds with novel properties and applications.
Conclusion
In conclusion, 3-Oxobutan-2-yl propanoate is a versatile chemical compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new organic compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Oxobutan-2-yl propanoate can be achieved through the Claisen condensation reaction between ethyl 3-Oxobutan-2-yl propanoate and ethyl propanoate. This reaction is catalyzed by a strong base, such as sodium ethoxide or potassium ethoxide, and is carried out in anhydrous conditions. The resulting product is then purified through distillation or recrystallization to obtain pure 3-Oxobutan-2-yl propanoate.
Scientific Research Applications
3-Oxobutan-2-yl propanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in the synthesis of beta-keto esters, which are important intermediates in the production of numerous organic compounds.
properties
CAS RN |
141665-40-9 |
|---|---|
Product Name |
3-Oxobutan-2-yl propanoate |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-oxobutan-2-yl propanoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(9)10-6(3)5(2)8/h6H,4H2,1-3H3 |
InChI Key |
IJYLYUNIYOAVJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(C)C(=O)C |
Canonical SMILES |
CCC(=O)OC(C)C(=O)C |
synonyms |
2-Butanone, 3-(1-oxopropoxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



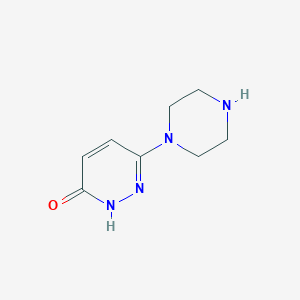
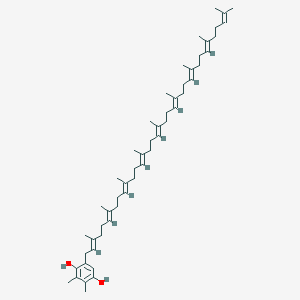
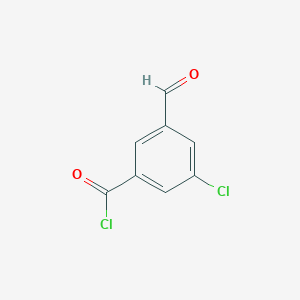
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
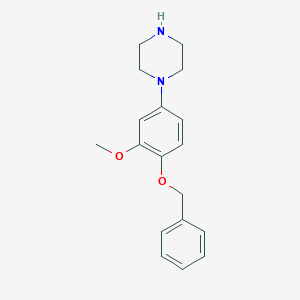
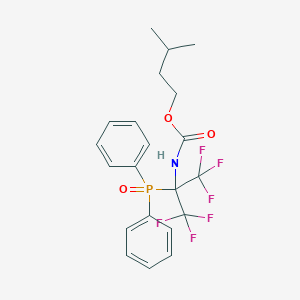
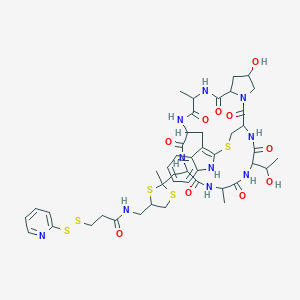
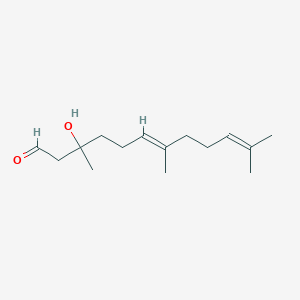
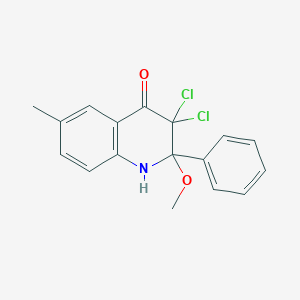
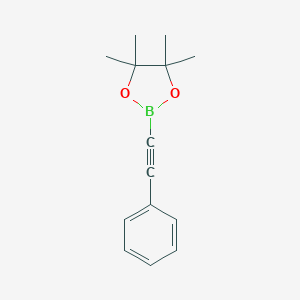
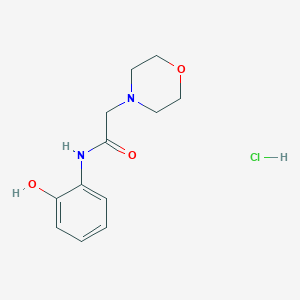
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
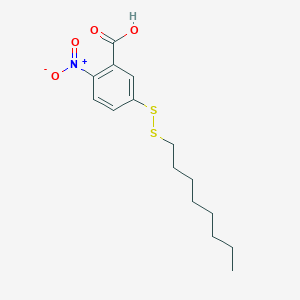
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)